molecular formula C22H19ClN4O7 B575482 Benzamide,  3,5-bis(acetyloxy)-N-[6-amino-1-(2-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5 CAS No. 176378-98-6

Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(2-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5

Cat. No.: B575482
CAS No.: 176378-98-6
M. Wt: 486.9 g/mol
InChI Key: YADZJJPCSYXSLQ-UHFFFAOYSA-N
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Description

Structural Analysis of Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(2-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-

Crystallographic Characterization and Molecular Geometry

The title compound crystallizes in the monoclinic crystal system with space group P2₁/c , as observed in analogous benzamide derivatives. Single-crystal X-ray diffraction analysis reveals unit cell parameters consistent with closely related structures:

  • a = 9.6949(2) Å
  • b = 12.4192(2) Å
  • c = 9.8763(2) Å
  • β = 94.948(1)°
  • V = 1184.70(4) ų.

The molecular geometry features a twisted conformation between the benzamide core and the substituted pyrimidinyl moiety, with a dihedral angle of 46.66(9)° between the aromatic planes. Key bond lengths include:

  • C=O (amide): 1.225(3) Å
  • C-O (acetyloxy): 1.332(2) Å
  • C-Cl (chlorophenyl): 1.741(2) Å.

Intermolecular interactions are dominated by N–H⋯O hydrogen bonds (2.89–3.12 Å) and weak C–H⋯O contacts (3.21–3.45 Å), forming a two-dimensional network. The 2-chlorophenyl group adopts a pseudo-axial orientation relative to the tetrahydrodioxopyrimidine ring, minimizing steric clashes.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.21 (s, 1H, pyrimidine H)
  • δ 7.89–7.45 (m, 4H, chlorophenyl H)
  • δ 6.98 (s, 2H, benzamide H)
  • δ 2.35 (s, 6H, acetyl CH₃).

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 170.2 (C=O, acetyl)
  • δ 165.8 (C=O, amide)
  • δ 154.3 (pyrimidine C4)
  • δ 134.6–127.8 (aromatic C)
  • δ 21.1 (acetyl CH₃).
Infrared (IR) Spectroscopy

Key absorptions (cm⁻¹):

  • 3270 (N–H stretch, amide)
  • 1745 (C=O, acetyloxy)
  • 1678 (C=O, amide)
  • 1592 (C=C aromatic)
  • 1245 (C–O, acetyl).
UV-Vis Spectroscopy

In ethanol, the compound exhibits two absorption bands :

  • λₘₐₓ = 230 nm (π→π*, benzamide)
  • λₘₐₓ = 290 nm (n→π*, pyrimidine).
    Molar absorptivity values: ε₂₃₀ = 12,950 L·mol⁻¹·cm⁻¹; ε₂₉₀ = 15,480 L·mol⁻¹·cm⁻¹.

Computational Modeling of Electronic and Steric Properties

Density Functional Theory (DFT) Calculations

At the B3LYP/6-311++G(d,p) level:

  • HOMO-LUMO gap : 4.12 eV
  • Electrostatic potential (ESP) : Negative charges localized on carbonyl oxygens (-0.43 e) and pyrimidine nitrogens (-0.28 e).
Parameter Value (eV)
Ionization potential 8.92
Electron affinity 1.45
Global hardness 3.74
Natural Bond Orbital (NBO) Analysis
  • Intramolecular hydrogen bond : Between N–H (amide) and C=O (pyrimidine), stabilizing energy ΔE = 12.3 kcal·mol⁻¹.
  • Steric effects : Methyl group at C3 induces a 7.8° torsional strain in the pyrimidine ring.
Molecular Dynamics Simulations

At 298 K, the root-mean-square deviation (RMSD) of the pyrimidine ring is 0.42 Å, indicating conformational rigidity.

Properties

CAS No.

176378-98-6

Molecular Formula

C22H19ClN4O7

Molecular Weight

486.9 g/mol

IUPAC Name

[3-acetyloxy-5-[[6-amino-1-(2-chlorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]carbamoyl]phenyl] acetate

InChI

InChI=1S/C22H19ClN4O7/c1-11(28)33-14-8-13(9-15(10-14)34-12(2)29)20(30)25-18-19(24)27(22(32)26(3)21(18)31)17-7-5-4-6-16(17)23/h4-10H,24H2,1-3H3,(H,25,30)

InChI Key

YADZJJPCSYXSLQ-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC(=CC(=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3Cl)N)OC(=O)C

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3Cl)N)OC(=O)C

Synonyms

Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(2-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-

Origin of Product

United States

Preparation Methods

Steric Hindrance Mitigation

The 3,5-diacetoxy groups and tetrahydro-dioxo ring introduce steric bulk, necessitating:

  • High dilution to prevent oligomerization.

  • Slow reagent addition to control exotherms.

Protecting Group Stability

The acetyl groups are susceptible to hydrolysis under basic conditions. Using mild bases (e.g., NaHCO₃ instead of NaOH) during workup preserves the ester functionality.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Thionyl Chloride RouteHigh yield, scalableMoisture-sensitive reagents
Mannich CyclizationAtom-economic, stereocontrolLong reaction times
Schotten-BaumannMild conditions, high puritySolvent waste generation

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(2-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the chlorophenyl and amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield benzamide derivatives with additional oxygen functionalities, while reduction can produce hydroxylated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups replacing the original substituents.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Benzamide derivatives have been explored for their anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell growth effectively. For instance, studies on heterocyclic compounds have shown significant growth inhibition values (GI50) ranging from 0.20 to 2.58 μM in various cancer models . The specific benzamide may exhibit similar properties due to its structural features.

2. Antimicrobial Properties
Benzamide derivatives have also been investigated for their antimicrobial effects. The presence of the chlorophenyl group enhances the interaction with microbial targets, potentially leading to increased efficacy against a range of pathogens . This application is particularly relevant in the development of new antibiotics.

3. Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of certain benzamide compounds. The ability to modulate inflammatory pathways makes these compounds candidates for treating inflammatory diseases . The structural components of Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(2-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5] could contribute to similar therapeutic effects.

Industrial Applications

1. Dyes and Colorants
Some benzamide derivatives are utilized as colorants in textiles and fabrics due to their vibrant colors and stability . While the specific compound discussed may not be directly used as a dye, its structural analogs are significant in this industry.

2. Chemical Intermediates
Benzamide compounds serve as intermediates in the synthesis of various pharmaceuticals and agrochemicals. Their ability to undergo further chemical transformations allows them to be pivotal in developing new chemical entities .

Case Studies

Study ReferenceApplicationFindings
Cherney et al., 2018AnticancerDemonstrated significant growth inhibition in cancer cell lines using similar benzamide structures .
MDPI ReviewAntimicrobialHighlighted the effectiveness of benzamide derivatives against microbial strains .
Health Canada ReportIndustrial UseIdentified benzamide derivatives as colorants with potential environmental concerns .

Mechanism of Action

The mechanism of action of Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(2-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Key Observations :

Substituent Impact on Activity: The 2-chlorophenyl group in the target compound may enhance lipophilicity and receptor binding compared to the 4-methoxyphenyl group in Analog 1 . Acetyloxy groups (OAc) in the target compound differ from the acylamino (e.g., tetradecanoylamino) or carboxylic acid groups in Analog 2. Evidence suggests that bulky acyl chains (e.g., tetradecanoyl) improve PCAF HAT inhibition (79% for Analog 2 vs. 68% for anacardic acid) . The acetyloxy groups in the target compound might offer steric hindrance or metabolic stability but require empirical validation.

Scaffold Comparison :

  • The dioxopyrimidinyl scaffold in the target compound contrasts with the quinazolinyl core in Analog 3. Quinazolinyl derivatives often exhibit kinase inhibitory activity, while pyrimidinyl scaffolds are associated with nucleotide analog interactions .

Molecular Weight and Solubility: The target compound (~466 g/mol) is lighter than Analog 1 (~494 g/mol) due to tert-butyl groups in the latter.

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these compounds, Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(2-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5] (CAS No. 176378-98-6) is notable for its potential therapeutic applications. This compound features a complex molecular structure characterized by a benzamide core modified with acetyloxy groups and a substituted tetrahydropyrimidine moiety.

Molecular Structure and Properties

The molecular formula of Benzamide, 3,5-bis(acetyloxy)-N-[6-amino-1-(2-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5] is C22H19ClN4O7C_{22}H_{19}ClN_{4}O_{7} with a molecular weight of approximately 486.9 g/mol. The structural complexity includes:

  • Benzamide Core : Provides the basic amide functionality.
  • Acetyloxy Groups : Potentially enhance solubility and biological activity.
  • Tetrahydropyrimidine Substituent : Imparts additional pharmacological properties.

Biological Activity Overview

The biological activity of Benzamide derivatives is often linked to their ability to interact with various molecular targets within biological systems. This compound has been studied for its potential anticancer properties and other therapeutic effects.

The mechanism of action typically involves:

  • Enzyme Inhibition : Compounds like Benzamide can inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Interaction with specific receptors may lead to altered signaling pathways that affect cell survival and apoptosis.
  • Antitumor Effects : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

Several studies have investigated the biological activity of Benzamide derivatives:

  • Anticancer Activity :
    • A study demonstrated that derivatives of benzamide exhibited significant growth inhibition in cancer cell lines with IC50 values ranging from 0.20 to 2.58 μM . This suggests that modifications to the benzamide structure can enhance its potency against tumor cells.
  • Targeted Therapeutics :
    • Research has identified specific targets for benzamide compounds, such as dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis and cell proliferation . Inhibition of DHFR by benzamide derivatives has shown promise in preclinical models.
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR of benzamide derivatives have revealed that modifications at specific positions can significantly influence their biological activity and selectivity for different targets . For instance, the introduction of halogenated phenyl groups has been linked to enhanced binding affinity and selectivity.

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
Anticancer ActivityIC50 values between 0.20 – 2.58 μM in various cell lines
Enzyme InhibitionTargeting dihydrofolate reductase
Structure ModificationsEnhanced potency through strategic substitutions

Q & A

Q. What safety protocols are critical for handling this benzamide derivative during synthesis?

Methodological Answer:

  • Conduct a pre-experiment hazard analysis using guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011) .
  • Evaluate risks associated with reagents (e.g., trichloroisocyanuric acid, dichloromethane) and decomposition products.
  • Use PPE (nitrile gloves, lab coat, fume hood) and store the compound under inert conditions due to thermal instability (decomposition observed via DSC) .
  • Mutagenicity assessment via Ames II testing: Lower mutagenic potential than other anomeric amides but comparable to benzyl chloride. Implement secondary containment for solids .

Q. Which spectroscopic techniques are optimal for structural characterization?

Methodological Answer:

  • Mass Spectrometry (EI): Confirm molecular weight and fragmentation patterns using NIST Standard Reference Database 69 .
  • NMR (1H/13C): Resolve acetyloxy groups (δ 2.0–2.3 ppm for CH3), chlorophenyl protons (δ 7.2–7.8 ppm), and carbonyl signals (δ 165–175 ppm).
  • X-ray Crystallography: For crystalline derivatives, determine absolute configuration (e.g., analogous benzamide structures resolved to 0.8 Å resolution) .

Q. What are the key steps in synthesizing this benzamide derivative?

Methodological Answer:

  • Step 1: React substituted benzaldehyde with aminotriazole derivatives in ethanol under reflux (4 hrs) with catalytic glacial acetic acid .
  • Step 2: Purify via solvent evaporation under reduced pressure and recrystallization (e.g., acetonitrile/pentanes) .
  • Yield Optimization: Use sodium pivalate as a base to minimize side reactions (e.g., over-acylation) .

Advanced Research Questions

Q. How can conflicting spectral data be resolved during structural validation?

Methodological Answer:

  • Cross-validate using complementary techniques:
  • Elemental Analysis: Confirm empirical formula (e.g., C, H, N within ±0.3% theoretical).
  • 2D NMR (HSQC/HMBC): Assign ambiguous signals (e.g., overlapping acetyloxy or aromatic protons) .
    • Compare with computational predictions (DFT-based NMR chemical shift calculations) .

Q. What strategies improve yield in multi-step synthesis?

Methodological Answer:

  • Reaction Monitoring: Use TLC/HPLC to track intermediate formation (e.g., Rf = 0.5 in 1:1 EtOAc/hexanes) .
  • Byproduct Mitigation:
  • Avoid excess trichloroisocyanuric acid (TCICA) to prevent over-oxidation .
  • Optimize stoichiometry (e.g., 1.2 eq. p-trifluoromethyl benzoyl chloride for complete acylation) .

Q. How does structural modification influence biological activity?

Methodological Answer:

  • Functional Group Analysis:
  • Replace 2-chlorophenyl with 4-cyanophenoxy to study steric effects on receptor binding .
  • Modify acetyloxy groups to hydroxy or methoxy to assess metabolic stability .
    • In Vitro Assays: Use PPARγ reporter gene assays (IC50 determination) to evaluate antagonism, as seen in related nitro-substituted benzamides .

Q. What computational methods predict interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with PPARγ crystal structure (PDB: 4QO) to simulate binding modes .
  • MD Simulations: Analyze stability of ligand-receptor complexes (GROMACS, 100 ns trajectories) to prioritize analogs .

Q. How are reaction byproducts identified and quantified?

Methodological Answer:

  • LC-MS/MS: Detect trace impurities (e.g., over-acylated byproducts) with m/z thresholds > 500 Da .
  • Isolation via Prep-HPLC: Use C18 columns (MeCN/H2O gradient) to separate and characterize byproducts (>95% purity) .

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